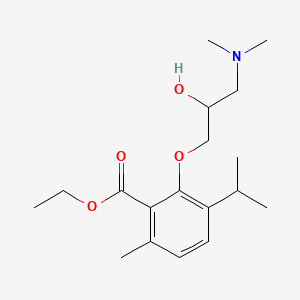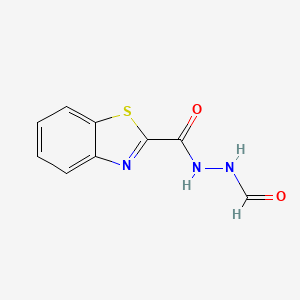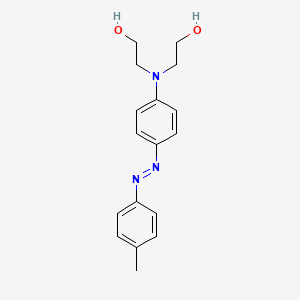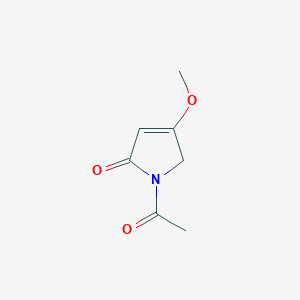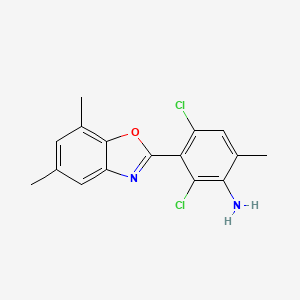
Ethyl-2-indoloyl-acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl-2-indoloyl-acetate is an organic compound that belongs to the indole family, which is characterized by a benzene ring fused to a pyrrole ring Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl-2-indoloyl-acetate typically involves the Fischer indole synthesis, which is a classic method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this compound, the starting materials are ethyl acetate and phenylhydrazine, which react in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants and catalysts. The use of continuous flow reactors and automated systems can further enhance efficiency and scalability .
化学反応の分析
Types of Reactions: Ethyl-2-indoloyl-acetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common for indole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or alkylated indole derivatives.
科学的研究の応用
Ethyl-2-indoloyl-acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Indole derivatives, including this compound, are studied for their role in cell signaling and as potential therapeutic agents.
Medicine: The compound is investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: this compound is used in the production of dyes, fragrances, and pharmaceuticals
作用機序
The mechanism of action of Ethyl-2-indoloyl-acetate involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, influencing cellular processes. For example, they can modulate the activity of enzymes involved in cell signaling pathways, leading to changes in gene expression and cellular behavior. The exact molecular targets and pathways depend on the specific biological context and the structure of the indole derivative .
類似化合物との比較
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Comparison: Ethyl-2-indoloyl-acetate is unique due to its specific ester functional group, which can influence its reactivity and biological activity.
特性
分子式 |
C13H13NO3 |
|---|---|
分子量 |
231.25 g/mol |
IUPAC名 |
ethyl 3-(1H-indol-2-yl)-3-oxopropanoate |
InChI |
InChI=1S/C13H13NO3/c1-2-17-13(16)8-12(15)11-7-9-5-3-4-6-10(9)14-11/h3-7,14H,2,8H2,1H3 |
InChIキー |
OLBXRMZOUKRCOM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(=O)C1=CC2=CC=CC=C2N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


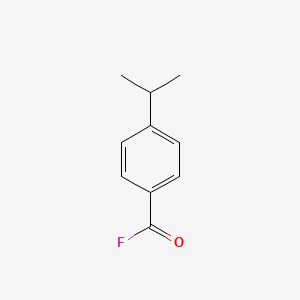
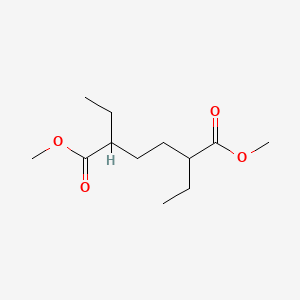
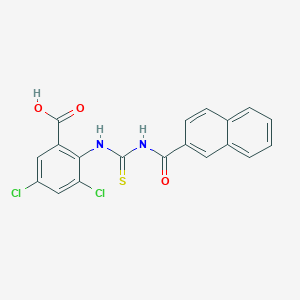
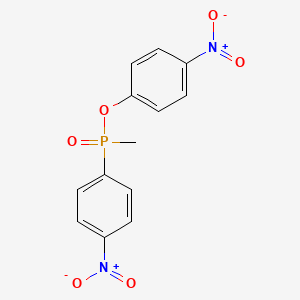
![(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid;sulfuric acid](/img/structure/B13798788.png)
![3,5-Dibromo-2-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13798792.png)
